1-(Carboxymethyl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)aziridine-2-carboxylic acid is a unique compound featuring an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. The presence of carboxylic acid groups further enhances its chemical versatility, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)aziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of an amino alcohol with a halide under basic conditions can lead to the formation of the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, protic acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products: The major products formed from these reactions include various amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(Carboxymethyl)aziridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)aziridine-2-carboxylic acid primarily involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in its use as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in proteins . This property is particularly valuable in its role as an enzyme inhibitor and anticancer agent.
Comparison with Similar Compounds
1-(Carboxymethyl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives and similar compounds:
Aziridine-2-carboxamide (Leakadine): This compound is known for its anticancer activity and low toxicity, making it a valuable therapeutic agent.
Aziridine-2-carboxylates: These compounds are precursors for the synthesis of α- and β-amino acid derivatives, which are important in pharmaceutical chemistry.
Aziridine Alkaloids: Natural aziridine-containing compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the aziridine ring with the versatility of carboxylic acid groups, making it a highly valuable compound in various fields of research and industry.
Biological Activity
1-(Carboxymethyl)aziridine-2-carboxylic acid, also referred to as (S)-1-(carboxymethyl)aziridine-2-carboxylic acid, is a chiral compound notable for its unique aziridine ring structure and dual carboxylate functionality. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C5H7N O4
- Molecular Weight : 145.11 g/mol
- Structural Features :
- Contains a three-membered aziridine ring.
- Substituted with carboxymethyl and carboxylic acid functional groups.
The presence of these functional groups enhances the compound's reactivity, making it a valuable intermediate in the synthesis of bioactive compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to act as a precursor for various bioactive compounds, particularly in the synthesis of amino acids and peptides that exhibit antimicrobial properties. The compound's derivatives have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 16–32 µg/mL |
Staphylococcus aureus | 16–32 µg/mL |
Staphylococcus epidermidis | 16–32 µg/mL |
In vitro studies indicated that certain derivatives exhibited better antibacterial activity than conventional antibiotics like ampicillin and streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anticancer Activity
The aziridine ring structure contributes significantly to the cytotoxicity observed in various cancer cell lines. Compounds derived from this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving DNA alkylation and disruption of cellular redox balance.
- Mechanism of Action :
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activities of aziridine-thiourea derivatives synthesized from this compound. The results indicated substantial bactericidal effects against clinical isolates of S. aureus, with MIC values significantly lower than those for standard antibiotics .
- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of aziridine derivatives on HeLa human tumor cells using the MTT assay. The findings revealed that several derivatives displayed selective toxicity towards cancer cells while maintaining lower toxicity levels against normal fibroblast cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other aziridine derivatives, highlighting its unique properties:
Compound Name | Unique Aspects | Biological Activity |
---|---|---|
Aziridine-2-carboxylic acid | Contains only one carboxylic group | Limited reactivity |
2-Carboxyethylaziridine | Ethyl group instead of carboxymethyl | Increased hydrophobicity |
1-Amino-2-carboxylic acid | Amino group instead of aziridine | Direct involvement in amino acid biosynthesis |
2-Hydroxyaziridine | Hydroxyl group substitution | Potentially more reactive |
The dual carboxylate functionality combined with the aziridine ring structure enhances the reactivity and versatility of this compound compared to its analogs, making it a preferred choice for synthetic applications in drug development .
Properties
Molecular Formula |
C5H7NO4 |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
1-(carboxymethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
NAMGALCMZMWRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.